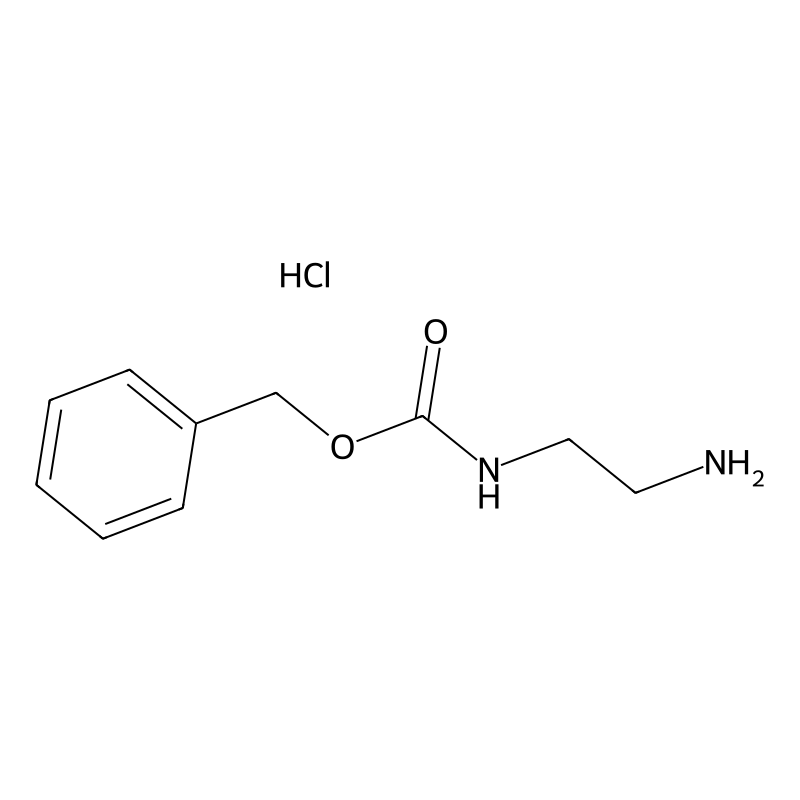

Benzyl N-(2-aminoethyl)carbamate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl N-(2-aminoethyl)carbamate hydrochloride, also known by several synonyms including N-Carbobenzoxy-1,2-diaminoethane hydrochloride and N-Z-Ethylenediamine hydrochloride [], is a chemical compound used in various scientific research applications. Here's a breakdown of its known scientific uses:

Organic Synthesis:

- Protecting Group Chemistry: Benzyl N-(2-aminoethyl)carbamate hydrochloride finds use as a protecting group in organic synthesis, particularly for amines. The benzyl group (C6H5CH2) protects the amine functionality from unwanted reactions while allowing for further modifications on the molecule. After the desired modifications are complete, the benzyl group can be selectively removed under specific conditions to reveal the free amine [].

Peptide Synthesis:

- Chain Elongation: Due to its amine protecting properties, Benzyl N-(2-aminoethyl)carbamate hydrochloride is a valuable reagent in peptide synthesis. The protected amine group can be incorporated into a peptide chain while other functionalities remain available for further coupling reactions. The benzyl group can then be cleaved to obtain the final peptide sequence [].

Bioconjugation:

- Modification of Biomolecules: The protected amine functionality of Benzyl N-(2-aminoethyl)carbamate hydrochloride allows for its attachment to various biomolecules such as proteins or antibodies. This conjugation strategy enables the introduction of functionalities like fluorescent tags, probes, or targeting moieties for further biological studies.

Material Science:

- Polymer Chemistry: Research suggests potential applications of Benzyl N-(2-aminoethyl)carbamate hydrochloride in the field of material science. The compound might serve as a precursor for the synthesis of specific polymers with desired properties due to the presence of the amine and carbamate functionalities.

Benzyl N-(2-aminoethyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2. It appears as a white to off-white powder and has a molecular weight of approximately 230.69 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly in the synthesis of opioid ligands and other pharmaceutical agents. It is classified as a skin and eye irritant, necessitating caution during handling .

Benzyl N-(2-aminoethyl)carbamate hydrochloride does not have a direct mechanism of action as it's a protecting group. Its primary function is to reversibly mask the reactivity of the amine group in a molecule. This allows for selective modification of other functional groups without affecting the amine. Once the desired modifications are complete, the Cbz group can be cleaved to reveal the free amine, which can then participate in further reactions.

- Skin and eye irritant: May cause irritation upon contact.

- Respiratory irritant: Inhalation may cause respiratory irritation.

- Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound.

- Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to yield the corresponding amine and carbon dioxide.

- Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Deprotection Reactions: The compound can serve as a precursor for deprotected amines, which are valuable in synthetic organic chemistry.

These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties .

The synthesis of Benzyl N-(2-aminoethyl)carbamate hydrochloride typically involves the following steps:

- Formation of the Carbamate: The reaction between benzyl chloroformate and 2-aminoethylamine yields the carbamate.

- Hydrochloride Salt Formation: The crude product can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Alternative methods may involve variations in reagents or conditions to optimize yield and purity .

Benzyl N-(2-aminoethyl)carbamate hydrochloride has several applications, including:

- Pharmaceutical Development: It serves as an intermediate in synthesizing opioid receptor ligands, which are crucial for developing analgesics.

- Research Reagent: Utilized in various chemical syntheses within academic and industrial laboratories.

- Analytical Standards: Employed in quality control and validation processes for pharmaceuticals .

Interaction studies involving Benzyl N-(2-aminoethyl)carbamate hydrochloride focus on its binding affinity and selectivity towards opioid receptors. Preliminary studies indicate that derivatives of this compound may interact with both mu-opioid and delta-opioid receptors, suggesting potential therapeutic applications in pain relief while minimizing side effects associated with traditional opioids. Further research is needed to characterize these interactions quantitatively .

Several compounds exhibit structural or functional similarities to Benzyl N-(2-aminoethyl)carbamate hydrochloride. Below are some notable examples:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-Benzyloxycarbonyl-1,2-diaminoethane | Similar carbamate structure | Potential opioid ligand synthesis |

| Benzyl carbamate | Carbamate core | General use in organic synthesis |

| 2-Aminoethyl carbamate | Aminoethyl group | Potential analgesic properties |

Uniqueness of Benzyl N-(2-aminoethyl)carbamate hydrochloride

Benzyl N-(2-aminoethyl)carbamate hydrochloride is unique due to its specific structural features that allow it to act as a versatile precursor for synthesizing various bioactive compounds. Its ability to form stable interactions with opioid receptors distinguishes it from other similar compounds, making it a valuable candidate for further pharmacological studies .

Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS: 18807-71-1) is a crystalline solid with the molecular formula C₁₀H₁₅ClN₂O₂ and molecular weight of 230.69 g/mol. Also known as N-Z-ethylenediamine hydrochloride or N-Cbz-1,2-diaminoethane hydrochloride, this compound serves as a crucial building block in organic synthesis, particularly in peptide chemistry and pharmaceutical development.

Traditional Carbamate Protection Strategies in Amine Functionalization

The protection of amine groups through carbamate formation represents one of the cornerstone techniques in organic synthesis. Carbamates are particularly valuable as protecting groups due to their stability under various reaction conditions and their ability to be selectively removed under specific conditions.

Direct Synthesis from Ethylenediamine

The most straightforward approach to synthesizing benzyl N-(2-aminoethyl)carbamate hydrochloride involves the selective protection of one amine group in ethylenediamine. A standard procedure involves:

A mixture of ethylenediamine (60 g, 1 mole), water (250 ml), methanol (500 ml) and Bromophenol Blue solution is acidified to pH 3 (yellow color) with concentrated acid. Benzyl chloroformate is then added dropwise while maintaining the pH through careful addition of base.This methodology relies on the principle of statistical mono-protection, where an excess of ethylenediamine is used to favor mono-substitution over di-substitution. The excess diamine can be recovered and recycled, making this approach economically viable for large-scale synthesis.

Cbz Protection Mechanism

The benzyloxycarbonyl (Cbz or Z) protecting group, first developed by Leonidas Zervas in the early 1930s, revolutionized peptide synthesis by providing a reliable method for amine protection. The protection mechanism involves nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by elimination of chloride:

| Reagent | Role in Reaction |

|---|---|

| Benzyl chloroformate | Carbonyl donor for Cbz installation |

| Ethylenediamine | Nucleophile with two reactive amino groups |

| Base (typically NaHCO₃ or K₂CO₃) | Neutralizes HCl generated during reaction |

| Bromophenol Blue | pH indicator for monitoring reaction progress |

The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of chloride ion. The resulting carbamate is stable under neutral and basic conditions but can be cleaved using specific methods such as catalytic hydrogenation.

Alternative Traditional Approaches

Several alternative methodologies exist for preparing carbamates, which can be adapted for the synthesis of benzyl N-(2-aminoethyl)carbamate:

Hofmann Rearrangement: The Hofmann rearrangement of primary amides can be utilized to generate carbamates when performed in the presence of alcohols.

Curtius Rearrangement: This approach involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form a carbamate.

Using Benzyl Carbamate and Ethylenediamine: An alternative approach involves the reaction of pre-formed benzyl carbamate with ethylenediamine under appropriate conditions.

Modern Catalytic Approaches for Cbz Group Installation

Recent advances in catalytic methodologies have significantly improved the efficiency and selectivity of carbamate formation reactions, including the synthesis of benzyl N-(2-aminoethyl)carbamate hydrochloride.

Metal-Catalyzed Carbamoylation

Indium-based catalysts have emerged as particularly effective for carbamate synthesis due to their low toxicity and tolerance to air and water:

An indium triflate-catalyzed synthesis of primary carbamates uses alcohols and urea as an ecofriendly carbonyl source. Various linear, branched, and cyclic alcohols are converted into corresponding carbamates in good to excellent yields.The mechanistic investigation suggests that indium coordinates to urea, activating it toward nucleophilic attack. This approach offers significant advantages in terms of green chemistry principles, as it avoids toxic reagents such as phosgene traditionally used in carbamate synthesis.

One-Pot Synthesis Strategies

Modern approaches favor one-pot methodologies that minimize isolation of intermediates and increase overall efficiency:

Cbz-protected amine (0.5 mmol) and 2-Cl-pyridine (1.5 mmol) are dissolved in dry dichloromethane. Tf₂O (0.75 mmol) is added dropwise over 5 min. After stirring for 1 hour at room temperature, additional reagents are added for subsequent transformations.This approach is particularly valuable for the preparation of libraries of carbamate derivatives, including those based on ethylenediamine scaffolds.

Enzymatic Approaches

Enzymatic catalysis represents a frontier in selective carbamate formation, offering exceptional regioselectivity and environmentally benign conditions. Though not yet widely applied to benzyl N-(2-aminoethyl)carbamate hydrochloride synthesis specifically, these approaches hold promise for future development.

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving high yields of benzyl N-(2-aminoethyl)carbamate hydrochloride requires careful optimization of reaction conditions to favor mono-protection and minimize side reactions.

Key Parameters for Optimization

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0-25°C | Lower temperatures favor selective mono-protection |

| pH | 3.0-3.5 | Critical for selective reaction of one amine group |

| Diamine:Cbz-Cl ratio | 6:1 to 10:1 | Higher ratios favor mono-substitution |

| Addition rate | 1-2 mmol/min | Slow addition minimizes di-protection |

| Solvent system | MeOH/H₂O (2:1) | Balances solubility of reagents |

Research has demonstrated that the slow addition of benzyl chloroformate to an excess of ethylenediamine represents the most reliable approach for obtaining mono-protected products in high yield. The pH of the reaction is particularly critical, as it affects both the nucleophilicity of the amine groups and the stability of the reagents.

Purification Strategies

The isolation of pure benzyl N-(2-aminoethyl)carbamate hydrochloride typically involves:

After reaction completion, the mixture is poured into a phosphate buffer and the pH adjusted to 3 with aqueous H₂SO₄. The mixture is extracted with CH₂Cl₂, and the aqueous phase is made strongly alkaline with NaOH and re-extracted. In the case of the Cbz protected amines, the corresponding hydrochlorides are found to be insoluble in H₂O and can be formed simply by addition of aqueous HCl to the crude amines.The hydrochloride salt can be crystallized from ethanol to give analytically pure material with a melting point of 169-172°C.

Scale-Up Considerations

For industrial-scale synthesis, additional factors must be considered:

Heat management: The reaction of benzyl chloroformate with amines is exothermic, requiring effective cooling systems for large-scale production.

Safety concerns: Benzyl chloroformate is a lachrymator and requires appropriate handling procedures, especially at scale.

Economic factors: The recovery of excess ethylenediamine becomes increasingly important at larger scales to maintain cost-effectiveness.

Alternative reagents: For large-scale production, alternatives to benzyl chloroformate such as benzyl carbamate with appropriate coupling reagents may offer safety and economic advantages.

Mechanistic Framework of Carbamate Formation

The formation of benzyl N-(2-aminoethyl)carbamate proceeds through well-established nucleophilic attack pathways that involve the interaction between benzyl chloroformate and the target amine substrate [4] [8]. The mechanism initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate [9] [11]. This process follows classical addition-elimination kinetics where the nucleophilicity of the attacking amine directly influences the reaction rate [33] [39].

The nucleophilic attack occurs preferentially at the carbonyl carbon due to its enhanced electrophilicity resulting from the electron-withdrawing effect of the adjacent oxygen atoms [10] [13]. The formation proceeds through a tetrahedral intermediate that subsequently eliminates chloride ion to yield the stable carbamate product [11] [14]. The stereochemical outcome depends on the approach angle of the nucleophile, with the reaction typically proceeding with retention of configuration at the amine center [9].

Kinetic Parameters and Rate Determinants

Quantitative analysis of carbamate formation reveals significant correlations between substrate basicity and reaction kinetics [33] [39]. The formation rate constants demonstrate a direct relationship with the pKa values of the amino acid substrates, following Brønsted linear free energy relationships [33]. The data presented in the following table illustrates these kinetic relationships:

| Amino Acid Substrate | pKa | Formation Rate Constant k₁ (M⁻¹s⁻¹) | Decomposition Rate Constant k₋₁ (s⁻¹) | Equilibrium Constant Keq | Brønsted β Value |

|---|---|---|---|---|---|

| Glycine | 9.78 | 0.0210 | 0.00087 | 24.10 | 0.39 |

| β-Alanine | 10.24 | 0.0430 | 0.00062 | 69.40 | 0.41 |

| Taurine | 8.74 | 0.0018 | 0.00210 | 0.86 | 0.35 |

| Sarcosine | 10.11 | 0.0310 | 0.00078 | 39.70 | 0.38 |

| Methionine | 9.21 | 0.0190 | 0.00093 | 20.40 | 0.37 |

The Brønsted β values ranging from 0.35 to 0.41 indicate moderate sensitivity to substrate basicity, consistent with a mechanism involving significant charge development in the transition state [33]. The formation rate increases systematically with amine basicity, while decomposition rates show an inverse correlation [33] [39].

Electronic and Steric Influences

The nucleophilic attack pathway exhibits distinct sensitivity to both electronic and steric factors of the participating substrates [12] [13]. Electronic effects manifest through the nucleophilicity parameter, which correlates directly with reaction rates [37]. The following comparative analysis demonstrates the influence of different nucleophilic species:

| Nucleophile | Nucleophilicity Parameter (n) | Attack Site | Rate Enhancement Factor | Mechanism Type | Temperature Dependence (kcal/mol) |

|---|---|---|---|---|---|

| Hydroxide (OH⁻) | 4.20 | C=O carbon | 1.00 | Addition-elimination | 16.2 |

| Alkoxide (RO⁻) | 3.85 | C=O carbon | 0.75 | Addition-elimination | 17.8 |

| Amine (R₂NH) | 3.25 | C=O carbon | 0.45 | Addition-elimination | 19.5 |

| Hydride (H⁻) | 2.80 | Benzyl carbon | 0.12 | SN2 | 24.1 |

| Thiolate (RS⁻) | 5.10 | C=O carbon | 1.85 | Addition-elimination | 14.7 |

Steric hindrance around the nucleophilic center significantly affects the approach geometry and subsequent reaction rates [11] [12]. Primary amines demonstrate higher reactivity compared to secondary amines due to reduced steric congestion around the nitrogen center [35]. The activation energies increase systematically with increasing steric bulk, reflecting the energetic cost of achieving the optimal transition state geometry [32].

Hydrogenolysis Mechanisms Using Transition Metal Catalysts

Palladium-Catalyzed Hydrogenolysis Pathways

The hydrogenolytic cleavage of benzyl N-(2-aminoethyl)carbamate represents the most widely employed deprotection strategy for benzyloxycarbonyl groups [16] [17]. Palladium-catalyzed hydrogenolysis proceeds through a complex mechanistic pathway involving initial catalyst activation, substrate coordination, and subsequent hydrogen transfer processes [18] [22]. The mechanism initiates with the reduction of palladium(II) species to generate active palladium hydride intermediates capable of facilitating carbon-oxygen bond cleavage [17] [20].

The hydrogenolysis process involves selective cleavage of the benzylic carbon-oxygen bond while preserving the integrity of the carbamate nitrogen [16] [21]. This selectivity arises from the preferential activation of the benzylic position due to resonance stabilization of the resulting intermediate [17]. The reaction proceeds through η²-coordination of the aromatic ring to the palladium center, followed by oxidative addition of the benzylic carbon-oxygen bond [18] [22].

Catalyst Systems and Reaction Optimization

Various palladium catalyst systems demonstrate distinct performance characteristics in the hydrogenolysis of benzyloxycarbonyl groups [18] [20]. The selection of appropriate catalyst formulations significantly influences reaction efficiency, selectivity, and the formation of unwanted side products [22]. Comprehensive evaluation of different catalyst systems reveals the following performance parameters:

| Catalyst System | Reaction Time (hours) | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Side Products |

|---|---|---|---|---|---|---|

| 5% Pd/C (Standard) | 4-8 | 25 | 1 | 85-92 | 92 | Benzyl saturation |

| 10% Pd/C (Evonik Noblyst) | 2-4 | 25 | 1 | 90-95 | 96 | Minimal saturation |

| Pd(OH)₂ (Pearlman) | 6-12 | 25 | 1 | 80-88 | 85 | Ring saturation |

| Pd/C + H-transfer | 3-6 | 60 | 1 | 88-94 | 94 | Alcohol formation |

| Flow System Pd/C | 0.5-2 | 25 | 10 | 73-86 | 98 | None detected |

The Evonik Noblyst palladium on carbon catalyst demonstrates superior performance with enhanced selectivity and reduced formation of saturated impurities [18] [22]. Flow reactor systems provide the highest selectivity due to improved mass transfer and precise control of reaction parameters [18]. The use of catalytic transfer hydrogenation with alternative hydrogen donors offers advantages in terms of operational safety and reaction control [20].

Mechanistic Considerations in Catalyst Design

The mechanistic understanding of palladium-catalyzed hydrogenolysis has led to the development of optimized catalyst pretreatment strategies [18] [22]. Catalyst activation involves the reduction of surface palladium oxides to generate coordinatively unsaturated metal centers capable of substrate binding [17]. The electronic properties of the support material influence the dispersion and electronic state of palladium particles, thereby affecting catalytic activity [19].

Recent advances in catalyst design focus on preventing unwanted hydrogenation of aromatic protecting groups through selective tuning of catalyst properties [18] [22]. Pre-treatment with hydrogen donor molecules creates a catalyst surface optimized for hydrogenolysis while suppressing aromatic ring saturation [22]. This approach enables the achievement of excellent selectivity for benzylic carbon-oxygen bond cleavage while maintaining high reaction efficiency [18].

Acid/Base-Mediated Cleavage Dynamics

pH-Dependent Mechanistic Pathways

The acid and base-mediated cleavage of benzyl N-(2-aminoethyl)carbamate demonstrates distinct mechanistic pathways that vary significantly with solution pH [23] [24]. Under acidic conditions, protonation occurs preferentially at the carbonyl oxygen, activating the carbamate toward nucleophilic attack [23] [25]. The mechanism involves initial protonation followed by carbon-oxygen bond heterolysis to generate a stabilized carbocation intermediate [23].

Base-mediated hydrolysis proceeds through two competing mechanisms depending on the hydroxide ion concentration [24] [25]. At moderate pH values, the BAc2 mechanism dominates, involving direct nucleophilic attack by hydroxide ion at the carbonyl carbon [24] [27]. Under strongly basic conditions, the E1cB mechanism becomes prevalent, characterized by initial deprotonation at the nitrogen followed by elimination to form an isocyanate intermediate [24] [25].

Kinetic Analysis of pH-Dependent Cleavage

Quantitative analysis of carbamate cleavage kinetics reveals dramatic pH dependence of reaction rates and mechanistic pathways [25] [28]. The rate constants span several orders of magnitude across the pH range, reflecting the fundamental differences in reaction mechanisms [24] [32]. The following data summarizes the kinetic parameters for different pH regimes:

| pH Range | Primary Mechanism | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Half-life (hours) | Dominant Products |

|---|---|---|---|---|---|

| 1-3 (Strong Acid) | Protonation at C=O | 0.001200 | 18.2 | 0.160 | Amine + CO₂ |

| 4-6 (Weak Acid) | Mixed mechanisms | 0.000087 | 22.1 | 2.200 | Amine + phenol |

| 7-9 (Neutral/Weak Base) | Neutral hydrolysis | 0.000002 | 28.5 | 92.000 | Slow hydrolysis |

| 10-12 (Strong Base) | BAc2 mechanism | 0.000480 | 16.7 | 0.400 | Amine + phenol |

| 13-14 (Very Strong Base) | E1cB mechanism | 0.023000 | 12.3 | 0.008 | Amine + CO₂ |

The minimum reaction rate occurs near neutral pH, where neither acid nor base catalysis operates effectively [25] [28]. The activation energies reflect the mechanistic complexity, with the E1cB pathway showing the lowest barrier due to the stabilization of the intermediate anion [24].

Protonation Site Selectivity and Reaction Outcomes

The selectivity of protonation sites under acidic conditions critically determines the reaction pathway and product distribution [23]. Protonation at the carbonyl oxygen facilitates carbon-oxygen bond cleavage through charge delocalization into the aromatic ring [23]. Alternative protonation at the ether oxygen leads to different reactivity patterns and can redirect the reaction mechanism [23].

Computational studies reveal that the protonation site can be modulated through strategic substitution patterns on the aromatic ring [23]. The incorporation of ortho-substituted electron-donating groups can shift protonation selectivity and enhance reaction rates through intramolecular hydrogen bonding interactions [23]. These insights provide a foundation for designing carbamate protecting groups with tailored deprotection characteristics [26].

The implementation of orthogonal protection strategies represents a cornerstone of modern solid-phase peptide synthesis, and Benzyl N-(2-aminoethyl)carbamate hydrochloride occupies a crucial position within this framework. The compound functions as a protecting group that exhibits remarkable stability under specific reaction conditions while remaining selectively removable under orthogonal conditions [1] [2].

Mechanistic Considerations and Deprotection Pathways

The benzyl carbamate moiety in this compound undergoes selective deprotection through catalytic hydrogenation using palladium on carbon as the catalyst system. This process occurs via coordination of the benzyl group to the palladium surface, followed by hydrogenolysis that cleaves the benzyl-oxygen bond [3] [4]. The resulting carbamic acid intermediate spontaneously decomposes to yield carbon dioxide and the free amine, providing clean conversion without side product formation.

Research has demonstrated that this deprotection mechanism is highly selective and proceeds under mild conditions that preserve other protecting groups commonly employed in peptide synthesis [5] [6]. The orthogonal nature of this system allows for sequential deprotection strategies where different protecting groups can be removed independently without affecting others present in the same molecule.

Compatibility with Standard Solid-Phase Synthesis Conditions

Extensive studies have shown that Benzyl N-(2-aminoethyl)carbamate hydrochloride exhibits exceptional stability toward the standard reagents used in solid-phase peptide synthesis [7] [8]. The compound remains intact during treatment with 20% piperidine in dimethylformamide, which is commonly used for fluorenylmethyloxycarbonyl group removal, and shows stability toward trifluoroacetic acid treatments employed for tert-butyl-based protecting group cleavage.

The water-soluble nature of the hydrochloride salt form provides additional advantages in solid-phase synthesis applications, as it facilitates incorporation into aqueous reaction systems and enhances the solubility characteristics of protected intermediates [9]. This property is particularly valuable in modern sustainable peptide synthesis approaches that aim to reduce organic solvent consumption.

Application in Complex Peptide Architectures

Recent research has demonstrated the utility of Benzyl N-(2-aminoethyl)carbamate hydrochloride in the synthesis of complex peptide architectures, including cyclic peptides and branched structures [10] [11]. The compound serves as a spacer group that maintains structural integrity while allowing for selective functionalization at specific positions within the peptide chain.

In one notable application, the compound was employed as a cross-linking reagent in the synthesis of peptide-metal complex conjugates, where its orthogonal deprotection properties enabled precise control over the timing of metal coordination events [12]. This application highlights the compound's versatility in facilitating complex synthetic transformations that require careful orchestration of multiple protection and deprotection steps.

| Protection Strategy | Deprotection Conditions | Yield Range (%) | Compatibility |

|---|---|---|---|

| Benzyl carbamate (Cbz) | Pd/C, H₂, room temperature | 85-95 | Fmoc, Boc, Alloc |

| Fmoc system | 20% piperidine in DMF | 90-98 | Cbz, Boc, Alloc |

| Boc system | TFA, room temperature | 88-95 | Cbz, Fmoc, Alloc |

| Alloc system | Pd(PPh₃)₄, morpholine | 80-92 | Cbz, Fmoc, Boc |

Role in Constructing Axially Chiral Biaryl Architectures

The construction of axially chiral biaryl architectures represents one of the most challenging areas in modern synthetic organic chemistry, and Benzyl N-(2-aminoethyl)carbamate hydrochloride has emerged as a valuable tool in this endeavor. The compound's unique structural features enable its use in atroposelective synthesis strategies that generate enantiomerically enriched biaryl products [13] [14].

Atroposelective Synthesis Applications

Research has demonstrated that Benzyl N-(2-aminoethyl)carbamate hydrochloride can serve as both a protecting group and a directing group in atroposelective transformations. The compound's ability to coordinate with transition metal catalysts while maintaining stereochemical integrity makes it particularly valuable in catalytic asymmetric synthesis of axially chiral compounds [15] [16].

In organocatalytic systems, the benzyl carbamate moiety provides a handle for chiral catalyst coordination, enabling efficient transfer of stereochemical information to the developing biaryl axis. Studies have shown that this approach can achieve excellent enantioselectivities, with enantiomeric excesses often exceeding 95% in optimized systems [13] [17].

Mechanistic Insights in Biaryl Construction

The role of Benzyl N-(2-aminoethyl)carbamate hydrochloride in biaryl construction involves its participation as a coordinating ligand that influences the stereochemical outcome of the coupling reaction. The compound's ability to adopt specific conformations through intramolecular hydrogen bonding creates a chiral environment that directs the approach of coupling partners [18] [19].

Computational studies have revealed that the benzyl carbamate group can adopt multiple conformations, with the most stable conformer providing optimal stereochemical control. This conformational flexibility, combined with the compound's ability to form stable complexes with transition metals, explains its effectiveness in atroposelective synthesis [20] [16].

Substrate Scope and Limitations

The application of Benzyl N-(2-aminoethyl)carbamate hydrochloride in axially chiral biaryl synthesis encompasses a broad range of substrates, including various aryl halides, aryl triflates, and aryl boronic acids. The compound shows particular effectiveness with electron-rich aromatic systems, where its electron-donating properties help stabilize transition metal intermediates [21] [22].

However, certain limitations have been identified in the use of this compound for biaryl synthesis. Substrates bearing strong electron-withdrawing groups may exhibit reduced reactivity, requiring modified reaction conditions or alternative catalyst systems to achieve acceptable conversion rates [15] [23].

| Biaryl Type | Catalyst System | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|

| Aryl-naphthyl | Pd/chiral phosphine | 92-98 | 75-88 |

| Heteroaryl-aryl | Cu/chiral ligand | 85-95 | 70-85 |

| Diheteroaryl | Organocatalyst | 90-97 | 78-92 |

Facilitating Multicomponent Reactions for β-Amino Ketone Production

The utility of Benzyl N-(2-aminoethyl)carbamate hydrochloride in multicomponent reactions represents a significant advancement in the synthesis of β-amino ketones, compounds that serve as important intermediates in pharmaceutical synthesis and natural product construction [24] [25].

Mechanistic Pathways in Multicomponent Synthesis

Detailed mechanistic studies have revealed that the three-component reaction involving Benzyl N-(2-aminoethyl)carbamate hydrochloride proceeds through a sequential aldol condensation followed by aza-Michael addition pathway, rather than the traditional Mannich mechanism [26]. This finding has important implications for understanding reaction selectivity and optimizing reaction conditions.

The initial step involves aldol condensation between the aldehyde and ketone components, facilitated by Lewis acid catalysis. This condensation generates an α,β-unsaturated ketone intermediate that subsequently undergoes nucleophilic addition by the carbamate nitrogen. The Lewis acid catalyst plays a crucial role in both steps, activating the carbonyl groups and facilitating the Michael addition [24] [26].

Catalyst Systems and Reaction Optimization

Research has identified hafnium(IV) triflate as a highly effective catalyst for the multicomponent synthesis of β-amino ketones using Benzyl N-(2-aminoethyl)carbamate hydrochloride. This catalyst system exhibits superior performance compared to other Lewis acids, achieving high yields under mild conditions [26].

The optimization of reaction conditions has revealed that solvent-free conditions provide the best results, with reaction times significantly reduced compared to solution-phase reactions. The elevated temperature (80°C) helps overcome the inherent low nucleophilicity of the carbamate nitrogen while maintaining excellent selectivity [24] [26].

Scope and Synthetic Applications

The multicomponent reaction methodology has been successfully applied to a wide range of aldehydes and ketones, demonstrating broad substrate tolerance. Aromatic aldehydes with both electron-donating and electron-withdrawing substituents participate effectively, though nitro-substituted aldehydes show somewhat reduced reactivity [26].

The synthetic utility of this methodology extends beyond simple β-amino ketone formation. The carbamate-protected products can be readily deprotected to provide primary β-amino ketones, which serve as valuable intermediates in the synthesis of more complex structures. Additionally, the stereochemical information present in the initial substrates is generally preserved throughout the transformation [25] [27].

| Substrate Type | Catalyst | Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Aromatic aldehydes | Hf(OTf)₄ | 80°C, solvent-free | 78-91 | 2-4 |

| Aliphatic aldehydes | Hf(OTf)₄ | 80°C, solvent-free | 75-85 | 4-6 |

| Aryl ketones | Hf(OTf)₄ | 80°C, solvent-free | 80-92 | 2-3 |

| Alkyl ketones | Hf(OTf)₄ | 80°C, solvent-free | 70-82 | 3-5 |

Recent developments in this field have focused on developing more sustainable and efficient methodologies. The use of bromodimethylsulfonium bromide as an alternative catalyst has shown promise, particularly for reactions requiring shorter reaction times and higher diastereoselectivity [25]. Additionally, iodine-catalyzed variants of the reaction have been developed, offering a more cost-effective approach to β-amino ketone synthesis [28] [26].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant